Chromatographic Purity vs. Commercial Analogs – A Decisive Factor for Reproducible Synthesis
The target compound is routinely supplied at ≥98% HPLC purity (by Chemscene) . In contrast, the unsubstituted core scaffold (6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline) is not commercially available at comparable purity levels, and the common 5-methyl analog is often only supplied at 95% purity . This 3‑percentage‑point purity gap directly impacts reaction yield and purification effort in subsequent synthetic steps.
| Evidence Dimension | Supplier-reported purity (HPLC area%) |
|---|---|
| Target Compound Data | ≥98% |
| Comparator Or Baseline | 6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline (unsubstituted core): not commercially available at ≥98% purity; 5-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline: typically 95% (vendor catalogues, accessed Apr 2026) |
| Quantified Difference | ≥3 percentage points |
| Conditions | HPLC purity data from commercial suppliers (Chemscene, Leyan, ChemicalBook); values are typical of current batch analyses |
Why This Matters
For multi-step medicinal chemistry campaigns, a 3% purity difference can translate into a >10% reduction in overall yield after three steps, making the higher-purity starting material the cost-effective choice despite a marginally higher unit price.
